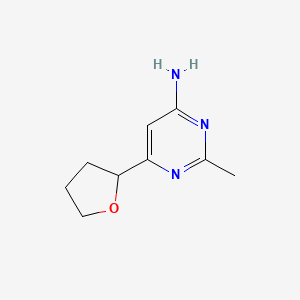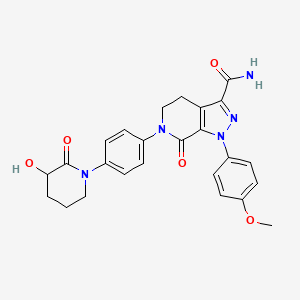
(3alpha,5beta,7alpha)-24-Iodo-cholane-3,7-diol Diformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3alpha,5beta,7alpha)-24-Iodo-cholane-3,7-diol Diformate is a synthetic bile acid derivative. Bile acids are steroid acids found predominantly in the bile of mammals. This compound is characterized by the presence of iodine at the 24th position and formate groups at the 3rd and 7th positions. It is a part of the broader class of bile acid derivatives, which are known for their roles in various biological processes, including the emulsification of fats and the regulation of cholesterol levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,5beta,7alpha)-24-Iodo-cholane-3,7-diol Diformate typically involves multiple steps, starting from a suitable steroid precursor. The introduction of the iodine atom at the 24th position can be achieved through iodination reactions, often using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS). The formate groups are introduced via esterification reactions, where formic acid or its derivatives react with the hydroxyl groups at the 3rd and 7th positions under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3alpha,5beta,7alpha)-24-Iodo-cholane-3,7-diol Diformate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of deiodinated derivatives
Substitution: Formation of azido or cyano derivatives
Scientific Research Applications
(3alpha,5beta,7alpha)-24-Iodo-cholane-3,7-diol Diformate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other bile acid derivatives and as a reagent in various organic reactions.
Biology: Studied for its role in the regulation of cholesterol levels and its potential effects on lipid metabolism.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug delivery agent and its effects on liver function.
Industry: Utilized in the production of specialized chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3alpha,5beta,7alpha)-24-Iodo-cholane-3,7-diol Diformate involves its interaction with specific molecular targets and pathways. As a bile acid derivative, it may interact with bile acid receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1). These interactions can influence various biological processes, including lipid metabolism, cholesterol homeostasis, and bile acid synthesis.
Comparison with Similar Compounds
Similar Compounds
(3alpha,5beta,7alpha,24E)-3,7-Dihydroxy-cholest-24-en-26-oic Acid: Another bile acid derivative with similar structural features but different functional groups.
(3alpha,5beta,7alpha)-3,7-Dihydroxy-12-oxocholan-24-oic Acid: A compound with similar hydroxyl and formate groups but lacking the iodine atom.
Uniqueness
(3alpha,5beta,7alpha)-24-Iodo-cholane-3,7-diol Diformate is unique due to the presence of the iodine atom at the 24th position, which imparts distinct chemical and biological properties. This iodine atom can be used as a handle for further chemical modifications or as a radiolabel for imaging studies.
Properties
Molecular Formula |
C26H41IO4 |
|---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-iodopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate |
InChI |
InChI=1S/C26H41IO4/c1-17(5-4-12-27)20-6-7-21-24-22(9-11-26(20,21)3)25(2)10-8-19(30-15-28)13-18(25)14-23(24)31-16-29/h15-24H,4-14H2,1-3H3/t17-,18+,19-,20-,21+,22+,23-,24+,25+,26-/m1/s1 |
InChI Key |
WNHHOJCQNCLKCO-WLZWUTLSSA-N |
Isomeric SMILES |
C[C@H](CCCI)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC=O)C)OC=O)C |
Canonical SMILES |
CC(CCCI)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC=O)C)OC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


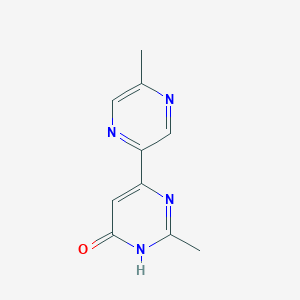
![[(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13428239.png)
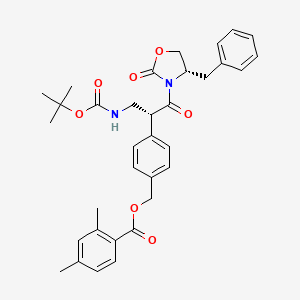

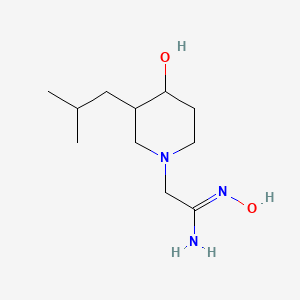

![Ethyl 2,4-dioxo-4-(2-thienyl)-3-{2-[2-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13428266.png)
![potassium;[(E)-[6-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate](/img/structure/B13428268.png)

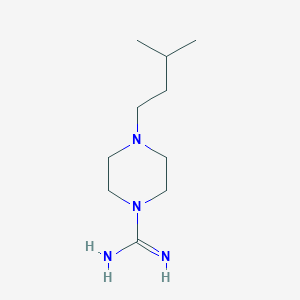

![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428307.png)
